molecular formula C7H5Br2NO B12444500 2-Bromo-1-(4-bromopyridin-3-YL)ethanone

2-Bromo-1-(4-bromopyridin-3-YL)ethanone

Cat. No.: B12444500
M. Wt: 278.93 g/mol
InChI Key: WNUWJXKOKHMBNX-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromopyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6Br2NO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic chemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromopyridin-3-yl)ethanone typically involves the bromination of 1-(4-pyridinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromopyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-bromopyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromopyridin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethanone group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopyridin-2-yl)ethanone
  • 1-(4-Bromopyridin-2-yl)ethanone
  • 2-Bromo-1-(3-pyridyl)ethanone

Uniqueness

2-Bromo-1-(4-bromopyridin-3-yl)ethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a versatile intermediate in organic synthesis compared to its similar compounds .

Properties

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

IUPAC Name

2-bromo-1-(4-bromopyridin-3-yl)ethanone

InChI

InChI=1S/C7H5Br2NO/c8-3-7(11)5-4-10-2-1-6(5)9/h1-2,4H,3H2

InChI Key

WNUWJXKOKHMBNX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Br)C(=O)CBr

Origin of Product

United States

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